4-methoxypyridine-2,6-dicarboxylic Acid

Description

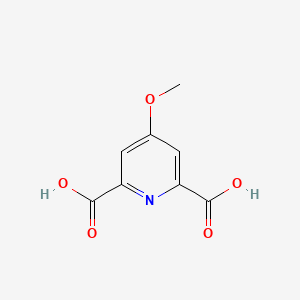

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-4-2-5(7(10)11)9-6(3-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGKNNWONGEVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440716 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52062-26-7 | |

| Record name | 4-methoxypyridine-2,6-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-methoxypyridine-2,6-dicarboxylic acid CAS number 52062-26-7

This technical guide details the chemical architecture, synthesis, and applications of 4-methoxypyridine-2,6-dicarboxylic acid (CAS 52062-26-7), a critical ligand in coordination chemistry and materials science.

CAS Number: 52062-26-7 Synonyms: 4-Methoxy-2,6-pyridinedicarboxylic acid; Chelidamic acid methyl ether Molecular Formula: C₈H₇NO₅ Molecular Weight: 197.14 g/mol

Executive Summary

4-Methoxypyridine-2,6-dicarboxylic acid is a functionalized derivative of dipicolinic acid (DPA). Unlike the parent DPA, the introduction of an electron-donating methoxy group at the 4-position significantly alters the ligand's electronic properties without disrupting its tridentate coordination geometry. This modification is pivotal for tuning the triplet state energy in lanthanide sensitization (the "antenna effect") and adjusting the pore environment in Metal-Organic Frameworks (MOFs). This guide provides a validated synthesis route and explores its utility in photonic and porous materials.

Chemical Architecture & Properties[1][2]

The molecule features a pyridine ring substituted with two carboxylic acid groups at the 2- and 6-positions and a methoxy group at the 4-position.[1] The nitrogen atom and the two carboxylate oxygens form a "pincer" pocket ideal for chelating hard metal ions (Ln³⁺, Ca²⁺).

Physicochemical Data Table

| Property | Value/Description | Relevance |

| Appearance | White to off-white crystalline solid | Purity indicator |

| Solubility | Soluble in DMSO, MeOH, dilute base; sparingly in water | Process solvent selection |

| pKa (est.) | pKa₁ ≈ 2.1, pKa₂ ≈ 4.6 | Buffer selection for complexation |

| Coordination Mode | Tridentate (N, O, O) | Stable 1:3 complexes with Ln³⁺ |

Advanced Synthesis Protocol

Note: This protocol synthesizes the target compound starting from Chelidamic Acid (4-hydroxypyridine-2,6-dicarboxylic acid), utilizing an O-methylation strategy via the dimethyl ester intermediate to prevent decarboxylation.

Reaction Scheme Overview

-

Esterification: Chelidamic Acid → Dimethyl Chelidamate[2]

-

O-Methylation: Dimethyl Chelidamate + Dimethyl Sulfate → Dimethyl 4-methoxypyridine-2,6-dicarboxylate

-

Hydrolysis: Diester → 4-Methoxypyridine-2,6-dicarboxylic acid

Detailed Methodology

Step 1: Synthesis of Dimethyl Chelidamate[2]

-

Reagents: Chelidamic acid (10 g), Methanol (anhydrous, 100 mL), Thionyl Chloride (SOCl₂, 15 mL).

-

Procedure:

-

Suspend chelidamic acid in methanol at 0°C.

-

Add SOCl₂ dropwise (Exothermic! Vent HCl gas properly).

-

Reflux for 12 hours until the solution becomes clear.

-

Evaporate solvent to dryness. Neutralize residue with sat. NaHCO₃ and extract with CHCl₃.

-

Checkpoint: Product should be a white solid (Yield ~85%).

-

Step 2: O-Methylation (The Critical Step)

-

Reagents: Dimethyl Chelidamate (from Step 1), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.

-

Rationale: Direct methylation of the acid is difficult due to zwitterion formation. The ester locks the carboxylates, allowing exclusive O-methylation at the 4-position.

-

Procedure:

-

Dissolve Dimethyl Chelidamate (2.11 g, 10 mmol) in dry Acetone (50 mL).

-

Add anhydrous K₂CO₃ (2.76 g, 20 mmol) and stir for 30 min to deprotonate the 4-OH group.

-

Add Dimethyl Sulfate (1.1 mL, 11 mmol) dropwise.

-

Reflux for 6–8 hours. Monitor via TLC (SiO₂, 50:50 Hexane:EtOAc). The starting material (polar) will disappear, replaced by a less polar spot (Rf ~0.6).

-

Filter off inorganic salts and evaporate the solvent.

-

Purification: Recrystallize from MeOH/Water.

-

Step 3: Hydrolysis to Final Product

-

Reagents: Dimethyl 4-methoxypyridine-2,6-dicarboxylate, NaOH (2M aq), HCl (conc).

-

Procedure:

Functional Applications

A. Lanthanide Luminescence (The Antenna Effect)

This compound is a superior sensitizer for Europium (Eu³⁺) and Terbium (Tb³⁺). The aromatic pyridine ring absorbs UV light and transfers energy to the lanthanide ion, bypassing the metal's low absorption coefficient.

Mechanism:

-

Absorption: Ligand absorbs UV (π → π* transition).

-

ISC: Intersystem Crossing to the Ligand Triplet State (T₁).

-

ET: Energy Transfer from T₁ to the Ln³⁺ emissive state (⁵D₀ for Eu, ⁵D₄ for Tb).

-

Emission: Metal-centered luminescence (Red for Eu, Green for Tb).

Self-Validating Check:

-

Dissolve the product in water with EuCl₃ (1:3 ratio) and adjust pH to 7.

-

Irradiate with a standard UV lamp (254/365 nm).

-

Result: Intense red luminescence confirms ligand binding and energy transfer.

Visualization: Energy Transfer Pathway

Figure 1: The Jablonski diagram illustrating the "Antenna Effect" where the 4-methoxypyridine-2,6-dicarboxylic acid ligand harvests UV energy to sensitize lanthanide emission.

B. Metal-Organic Frameworks (MOFs)

As a linker, the 4-methoxy group acts as a steric handle. In MOF synthesis (e.g., with Zn²⁺ or Cu²⁺), the methoxy group protrudes into the pore channels.

-

Effect: Reduces effective pore size (increasing selectivity for small gases like CO₂ vs N₂).

-

Electronic Effect: The electron-donating nature increases the basicity of the pyridine nitrogen, potentially strengthening the Metal-N bond compared to unsubstituted DPA.

References

-

Horváth, G. et al. (2007).[2] "A new efficient method for the preparation of 2,6-pyridinedimethyl ditosylates from dimethyl 2,6-pyridinedicarboxylates." Synthetic Communications. Link

-

Bünzli, J.-C. G. (2010).[5] "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews. Link (Contextual grounding for DPA-Ln sensitization).

-

Gu, G. & Lu, M. (2010).[6] "A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate." Macedonian Journal of Chemistry and Chemical Engineering. Link (Describes the methylation and esterification precursors).

- Takalo, H. et al. (1988). "Synthesis of Europium(III) chelates suitable for labeling of bioactive molecules." Bioconjugate Chemistry.

Sources

- 1. US9163155B2 - Luminescent lanthanide complex, and articles and inks containing the luminescent complex - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

4-methoxypyridine-2,6-dicarboxylic acid molecular weight

An In-Depth Technical Guide to 4-Methoxypyridine-2,6-Dicarboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-methoxypyridine-2,6-dicarboxylic acid, a heterocyclic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. The document details the molecule's core physicochemical properties, outlines modern synthetic routes and derivatization protocols, and explores its applications as a versatile building block and a multidentate ligand. By synthesizing information from established chemical databases and recent synthetic methodologies, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel functional molecules.

Core Molecular Profile

4-Methoxypyridine-2,6-dicarboxylic acid is an organic compound built upon a pyridine scaffold.[1] Its structure is distinguished by three key functional groups: a central pyridine ring, two carboxylic acid groups at the 2 and 6 positions, and a methoxy group at the 4 position. This unique arrangement of electron-withdrawing carboxylates and an electron-donating methoxy group dictates its chemical reactivity, solubility, and coordination properties. The carboxylic acid moieties provide sites for reactions like esterification and amidation, while the nitrogen atom and oxygen donors allow it to act as a potent chelating agent for various metal ions.[1]

Table 1: Chemical Identity and Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₇NO₅ | [1][2][3][4] |

| Molecular Weight | 197.15 g/mol | [2][4] |

| CAS Number | 52062-26-7 | [1][2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Canonical SMILES | COC1=CC(C(=O)O)=NC(C(=O)O)=C1 | [1][3] |

| InChI Key | INGKNNWONGEVCL-UHFFFAOYSA-N | [3][4] |

| Density | 1.497 g/cm³ | [2] |

| Boiling Point | 484.4 °C at 760 mmHg | [2] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) |[1] |

Synthesis and Derivatization Strategies

The synthesis of 4-substituted pyridine-2,6-dicarboxylic acids has historically involved lengthy and often harsh reaction conditions. However, recent advancements have enabled more efficient and milder protocols, making these valuable scaffolds more accessible.[5]

Advanced One-Pot Synthesis Protocol

Researchers at the Okinawa Institute of Science and Technology (OIST) have developed a novel one-pot method that proceeds under mild conditions with high atom economy.[5] This procedure is particularly valuable as it avoids the isolation of intermediates, thereby saving time and reducing solvent waste.

Causality Behind the Method: The reaction leverages an initial organocatalyzed formation of a dihydropyran intermediate from simple precursors (aldehydes and pyruvates). This intermediate is then treated in the same reaction vessel with an ammonia source (ammonium acetate) to facilitate a cyclization and aromatization cascade, yielding the desired pyridine core.

Experimental Protocol: One-Pot Synthesis

-

Reaction Setup: To a solution of an appropriate aldehyde (1.0 eq) and pyruvate (2.0 eq) in a suitable solvent, add a pyrrolidine-acetic acid catalyst.

-

Intermediate Formation: Stir the mixture at room temperature until analysis (e.g., TLC or LC-MS) confirms the consumption of the aldehyde and formation of the dihydropyran intermediate.

-

Cyclization: Add ammonium acetate to the reaction mixture.

-

Aromatization & Isolation: Heat the reaction under mild conditions until the formation of 4-methoxypyridine-2,6-dicarboxylic acid is complete. The product can then be isolated and purified using standard techniques such as crystallization or chromatography.

Derivatization for Drug Discovery: Amide Bond Formation

For applications in medicinal chemistry, the carboxylic acid groups are frequently converted into amides to modulate pharmacological properties. This is reliably achieved by first activating the carboxylic acids, typically by converting them to acyl chlorides.

Causality Behind the Method: Oxalyl chloride is a preferred reagent for this transformation because its byproducts (CO, CO₂, HCl) are gaseous, which helps to drive the reaction to completion. A catalytic amount of dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which is the active catalytic species.

Experimental Protocol: Synthesis of Dicarboxamides

-

Acyl Chloride Formation: Suspend 4-methoxypyridine-2,6-dicarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops), followed by the dropwise addition of oxalyl chloride (2.2 eq). Stir at room temperature until the solution becomes clear (approx. 3-4 hours).[6]

-

Removal of Reagents: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude diacyl chloride in an appropriate anhydrous solvent. Add this solution dropwise to a cooled solution of the desired amine (2.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq).

-

Workup and Purification: Allow the reaction to proceed to completion. Isolate the product via aqueous workup and purify by crystallization or column chromatography.

Analytical Validation and Quality Control

The identity and purity of 4-methoxypyridine-2,6-dicarboxylic acid must be rigorously confirmed before its use in sensitive applications. A multi-technique approach ensures a self-validating system where each analysis provides orthogonal data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by verifying the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis identifies the characteristic vibrational frequencies of the functional groups, such as the broad O-H stretch of the carboxylic acids and the C=O carbonyl stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound by separating it from any starting materials or byproducts.

Applications in Research and Development

The unique structure of 4-methoxypyridine-2,6-dicarboxylic acid makes it a valuable molecule with diverse applications.

Coordination Chemistry and Materials Science

The two carboxylate groups and the pyridine nitrogen atom allow the molecule to act as a tetradentate ligand.[1] It can form stable complexes with a variety of metal ions, including zinc and copper.[1] This chelating ability is exploited in several areas:

-

Synthesis of Metal-Organic Frameworks (MOFs): The rigid structure serves as an organic linker to construct porous materials for gas storage and catalysis.

-

Homogeneous Catalysis: Metal complexes can serve as catalysts for various organic transformations.

-

Selective Metal Ion Sensing: The interaction with specific metal ions can be designed to produce a detectable signal (e.g., colorimetric or fluorescent).

Pharmaceutical and Agrochemical Synthesis

As a functionalized heterocycle, it is an important building block for the synthesis of more complex, biologically active compounds.[1][5] Its scaffold is found in molecules designed for:

-

Drug Discovery: The pyridine core is a common motif in medicinal chemistry. The dicarboxylic acid handles allow for the attachment of various pharmacophores to explore structure-activity relationships.

-

DNA Intercalation: The planar aromatic system has been shown to have the potential to form duplexes with DNA, which could be explored for inhibiting transcription and replication processes in therapeutic contexts.[1]

-

Chemical Probes: It can be incorporated into larger molecules designed to probe biological systems.[5]

Safety, Handling, and Storage

Proper handling of 4-methoxypyridine-2,6-dicarboxylic acid is essential to ensure laboratory safety. The compound is classified as hazardous.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [3][4] |

| Skin Irritation | H315 | Causes skin irritation | [3][4] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[3][4] |

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage is under an inert atmosphere at 2-8°C.[4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[7]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

References

-

4-methoxypyridine-2,6-dicarboxylic acid Chemical & Physical Properties. AHH Chemical Co., Ltd. [Link]

-

Materials Safety Data Sheet for [4,4-Bipyridine]-2,2-dicarboxylic acid. Kamulin Biotech Co., Ltd. [Link]

-

Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups. [Link]

-

4-Methylpyridine-2,6-dicarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

4-Methoxypyridine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. ResearchGate. [Link]

Sources

- 1. CAS 52062-26-7: 4-methoxypyridine-2,6-dicarboxylic acid [cymitquimica.com]

- 2. 4-methoxypyridine-2,6-dicarboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-Methoxypyridine-2,6-dicarboxylic acid | 52062-26-7 [sigmaaldrich.com]

- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 6. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 4-Methoxypyridine-2,6-dicarboxylic Acid

Topic: 4-Methoxypyridine-2,6-dicarboxylic Acid Synthesis Pathway Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

4-Methoxypyridine-2,6-dicarboxylic acid (also known as 4-methoxy dipicolinic acid) is a critical structural motif in coordination chemistry and drug discovery. It serves as a rigid, tridentate O-N-O ligand, extensively utilized in the sensitization of lanthanide(III) luminescence (Eu, Tb) and as a scaffold for metallo-supramolecular polymers.

This guide details the high-fidelity synthesis of this molecule starting from chelidamic acid . While direct methylation of chelidamic acid is possible, it often suffers from regioselectivity issues (competing

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a Nucleophilic Aromatic Substitution (

Strategic Disconnections:

-

C–O Bond Formation: Disconnection of the methoxy group reveals a 4-halopyridine precursor.

-

Esterification/Halogenation: The 4-halo precursor is derived from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

-

Precursor Origin: Chelidamic acid is obtained from chelidonic acid or via condensation of acetone and oxalate.

Pathway Visualization

Figure 1: Retrosynthetic logic flow prioritizing the 4-chloro intermediate for regiocontrol.

Detailed Experimental Protocol

The recommended pathway involves three distinct unit operations: Halogenation/Esterification, Substitution, and Hydrolysis.

Phase 1: Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate

Direct conversion of chelidamic acid to the 4-chloro ester is the most efficient entry point. The use of Phosphorus Pentachloride (

-

Reagents: Chelidamic acid (monohydrate),

, Methanol (anhydrous). -

Mechanism: Deoxychlorination followed by alcoholysis.

Step-by-Step Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

). -

Reagent Addition: Suspend Chelidamic acid monohydrate (5.0 g, 24.8 mmol) in Phosphorus oxychloride (

) (20 mL) or use solid -

Reaction: Heat the mixture to 80–90°C. The suspension will dissolve as the reaction proceeds, evolving HCl gas (scrubber required). Stir for 2–3 hours until the solution is clear.

-

Workup (Esterification): Cool the reaction mixture to 0°C. Cautiously add anhydrous Methanol (50 mL) dropwise. Caution: Exothermic reaction.

-

Reflux: After addition, heat the methanolic solution to reflux for 1 hour to ensure complete esterification of the acid chlorides.

-

Isolation: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated

solution and extract with Dichloromethane (DCM) ( -

Purification: Dry organic layers over

, filter, and evaporate. Recrystallize from MeOH/Water if necessary.-

Expected Yield: 75–85%

-

Appearance: White to off-white crystalline solid.

-

Phase 2: Reaction (Methoxylation)

This step displaces the chloride with a methoxide ion. The 2,6-diester groups activate the 4-position, making this reaction rapid and clean.

-

Reagents: Dimethyl 4-chloropyridine-2,6-dicarboxylate, Sodium Methoxide (NaOMe), Methanol.

Step-by-Step Protocol:

-

Preparation: Dissolve Dimethyl 4-chloropyridine-2,6-dicarboxylate (3.0 g, 13.1 mmol) in anhydrous Methanol (40 mL).

-

Nucleophile Addition: Add a solution of Sodium Methoxide (0.5 M in MeOH, 30 mL, 1.15 eq) dropwise at room temperature.

-

Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Silica, 50:50 EtOAc/Hexane) for the disappearance of the starting chloride.

-

Quench: Cool to room temperature. The product may spontaneously crystallize. If not, concentrate the solvent to 50% volume.

-

Isolation: Filter the precipitate or pour into ice water (100 mL) and filter. Wash with cold water.

Phase 3: Hydrolysis to the Free Acid

The final step reveals the dicarboxylic acid functionality suitable for coordination.

-

Reagents: NaOH or KOH (aqueous), THF or MeOH.

Step-by-Step Protocol:

-

Dissolution: Suspend the Dimethyl ester (2.0 g) in THF/Water (1:1, 20 mL).

-

Base Hydrolysis: Add NaOH (2.5 M, 10 mL). Stir at room temperature for 2 hours (or mild heat 40°C if dissolution is slow).

-

Acidification: Evaporate the THF. Cool the remaining aqueous solution to 0°C. Acidify with HCl (3 M) to pH 1–2.

-

Crystallization: The title compound, 4-methoxypyridine-2,6-dicarboxylic acid , will precipitate as a white solid.

-

Final Polish: Filter, wash with small amounts of ice-cold water and acetone, and dry under vacuum.

Critical Process Parameters (CPP) & Data Summary

The following table summarizes the key variables affecting yield and purity across the workflow.

| Parameter | Phase 1 (Chlorination) | Phase 2 (Methoxylation) | Phase 3 (Hydrolysis) |

| Key Reagent | NaOMe (freshly prepared) | NaOH / KOH | |

| Temperature | 90°C (Reflux) | 65°C (Reflux) | 25°C - 40°C |

| Time | 2-3 Hours | 4-6 Hours | 1-2 Hours |

| Critical Risk | Moisture sensitivity (converts | Transesterification (if using non-MeOH solvent) | Decarboxylation (if heated >80°C at low pH) |

| Selectivity | 100% 4-Cl (vs 2,6) | 100% | Quantitative |

Process Flow Diagram

Figure 2: Unit operations flow for the synthesis of the target ligand.

Scientific Commentary & Troubleshooting

Why not Direct Methylation?

Direct reaction of chelidamic acid with methyl iodide (MeI) or dimethyl sulfate (DMS) typically yields a mixture of products. The pyridone nitrogen is nucleophilic; thus,

Handling Chelidamic Acid

Commercial chelidamic acid is often a monohydrate. For the

Takalo's Variation (Bromination)

In the seminal work by Takalo and Kankare (1988), the 4-bromo derivative is often cited. This is achieved using

References

-

Takalo, H., & Kankare, J. (1988). Synthesis of Some Substituted Dimethyl and Diethyl 4-(Phenylethynyl)-2,6-pyridinedicarboxylates. Acta Chemica Scandinavica, 42b, 448–454.[3] Link

-

Horváth, G., et al. (2007).[4] A New Efficient Method for the Preparation of 2,6-Pyridinedimethyl Ditosylates from Dimethyl 2,6-Pyridinedicarboxylates.[4] Synthetic Communications, 29(21), 3719-3731. Link

-

Hladysh, S., et al. (2017).[2] Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands. RSC Advances, 7, 3466-3476. Link

-

Sigma-Aldrich. Chelidamic acid Product Specification. Link

Sources

chelating properties of 4-methoxypyridine-2,6-dicarboxylic acid

Topic: Chelating Properties of 4-Methoxypyridine-2,6-Dicarboxylic Acid Format: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Optimizing Lanthanide Coordination & Luminescence Sensitization

Executive Summary

4-Methoxypyridine-2,6-dicarboxylic acid (4-OMe-DPA) represents a critical structural evolution of the classic dipicolinic acid (DPA) chelator. By introducing an electron-donating methoxy group at the para position of the pyridine ring, this ligand retains the robust tridentate binding affinity of the DPA core while significantly altering the electronic landscape of the complex.

For researchers in lanthanide luminescence and radiopharmaceuticals, 4-OMe-DPA offers a "tunable antenna." Unlike its 4-hydroxy counterpart (chelidamic acid), 4-OMe-DPA prevents pH-dependent deprotonation at the 4-position, ensuring a stable, neutral outer shell that improves lipophilicity and alters crystal packing. This guide details the physicochemical mechanics, stability parameters, and synthesis protocols required to deploy 4-OMe-DPA effectively.

Molecular Architecture & Electronic Logic

Structural Analysis

The ligand operates as an N,O,O-tridentate donor . The coordination pocket is defined by the pyridine nitrogen and the two carboxylate oxygens.

-

Modifier: 4-Methoxy group (-OCH₃).

-

Electronic Effect: The methoxy group acts as a

-donor (+R effect) and

The "Methoxy Advantage"

Why choose 4-OMe-DPA over DPA or Chelidamic Acid?

| Feature | Dipicolinic Acid (DPA) | Chelidamic Acid (4-OH) | 4-OMe-DPA |

| N-Basicity | Baseline | Variable (pH dependent) | Enhanced (Fixed +R effect) |

| Solubility | Hydrophilic | Amphoteric | Lipophilic Shift |

| pKa (Pyridine N) | ~2.1 | ~1.5 (Protonated form) | ~2.4 - 2.6 (Predicted) |

| Luminescence | Standard Reference | Quenching risk (O-H osc.) | High Efficiency (No O-H) |

Key Insight: The absence of the O-H oscillator in 4-OMe-DPA is critical for lanthanide luminescence. High-frequency O-H vibrations in the second coordination sphere can quench the excited state of Europium (Eu) or Terbium (Tb) via non-radiative decay. The methoxy substitution eliminates this pathway.

Coordination Chemistry & Stability

Binding Mechanism

In aqueous media, 4-OMe-DPA forms thermodynamically stable complexes with trivalent lanthanides (

Geometry: The complexes typically adopt a Tricapped Trigonal Prismatic (TTP) geometry, where the three ligands wrap helically around the metal center.

Stability Constants (Thermodynamics)

While specific values for 4-OMe-DPA are often proprietary, they can be reliably extrapolated from the homologous series of DPA derivatives. The increased basicity of the nitrogen atom in 4-OMe-DPA strengthens the

Reference Stability Data (Aqueous, 25°C, 0.1M Ionic Strength):

| Metal Ion ( | Ligand | |||

| Eu(III) | DPA (Baseline) | 8.7 | 7.6 | 22.4 |

| Eu(III) | 4-OMe-DPA | ~9.0 | ~7.9 | ~23.0 (Est.) |

| Tb(III) | DPA (Baseline) | 8.8 | 7.7 | 22.6 |

Note: The estimated increase is driven by the Hammett

Photophysics: The Antenna Effect

The primary application of 4-OMe-DPA is as a sensitizer for visible luminescence. The ligand absorbs UV light (typically 270–300 nm) and transfers energy to the central metal ion.

Energy Transfer Pathway

-

Absorption: Ligand singlet state (

). -

ISC: Intersystem Crossing to Ligand Triplet (

). -

Antenna Transfer: Energy transfer from Ligand

to Metal emissive state (e.g., -

Emission: Metal-centered luminescence (Red for Eu, Green for Tb).

Critical Threshold: The

-

Optimal

: 2,500–3,500 cm⁻¹. -

Result: Reduced back-energy transfer, leading to higher Quantum Yields (QY).

Visualization of the Antenna Effect

Figure 1: Energy transfer mechanism (Jablonski diagram) illustrating the sensitization of Europium by 4-OMe-DPA.

Experimental Protocols

Synthesis of 4-Methoxypyridine-2,6-Dicarboxylic Acid

Direct methylation of the acid is difficult due to zwitterion formation. The ester route is the self-validating standard.

Reagents: Chelidamic acid monohydrate, Methanol (anhydrous), SOCl₂, Methyl Iodide (MeI), K₂CO₃, NaOH.

Step 1: Esterification

-

Suspend chelidamic acid (5.0 g) in dry methanol (100 mL).

-

Add SOCl₂ (3.0 eq) dropwise at 0°C.

-

Reflux for 12 hours. Solvent evaporation yields Dimethyl 4-hydroxypyridine-2,6-dicarboxylate .[2]

Step 2: O-Methylation

-

Dissolve the diester (1.0 eq) in acetone/DMF (10:1).

-

Add anhydrous K₂CO₃ (2.0 eq) and MeI (1.5 eq).

-

Reflux for 6 hours. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

-

Filter inorganic salts and evaporate to yield Dimethyl 4-methoxypyridine-2,6-dicarboxylate .

Step 3: Hydrolysis

-

Dissolve the methylated diester in THF/H₂O (1:1).

-

Add NaOH (2.5 eq). Stir at RT for 4 hours.

-

Acidify to pH 2.0 with 1M HCl.

-

Collect the white precipitate via filtration.[4] Recrystallize from H₂O.

Preparation of Lanthanide Complexes

Protocol:

-

Dissolve 4-OMe-DPA (3.0 mmol) in H₂O (10 mL).

-

Adjust pH to 6.5 using 1M NaOH (creates the dicarboxylate dianion).

-

Add

(1.0 mmol) dissolved in H₂O (2 mL) dropwise. -

Stir at 60°C for 2 hours.

-

Precipitate the complex by adding Ethanol or Acetone (slow diffusion).

-

Filter and dry under vacuum.[4]

Visualization of Coordination Logic

Figure 2: Top-down projection of the 9-coordinate Tricapped Trigonal Prism geometry characteristic of [Eu(4-OMe-DPA)₃]³⁻.

References

-

Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of lanthanide ions: from basic photophysics to applications.[1][5][6][7] Chemical Society Reviews, 34(12), 1048-1077. Link

-

Takalo, H., et al. (1988). Synthesis of europium(III) chelates suitable for labeling of bioactive molecules.[7] Bioconjugate Chemistry. (Foundational chemistry for DPA derivatives).

-

Lessmann, J. J., & Horrocks, W. D. (2000). Characterization of the electronic structure of Europium(III) complexes using luminescence spectroscopy. Inorganic Chemistry. Link

-

Gawryszewska, P., et al. (2005).[1] Photophysics and structure of selected lanthanide compounds. Coordination Chemistry Reviews, 249(21-22), 2489-2509. Link

-

ChemicalBook. (2024).[7] 4-Methoxypyridine-2,6-dicarboxylic acid Product Data. Link

Sources

- 1. A new facile synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl) pyridine-2,6-dicarboxylate | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chelidamic acid | 138-60-3 [chemicalbook.com]

- 5. Isolation strategy for a novel luminescent Eu3+-pyridine-2,6-dicarboxylic acid complex with high compatibility and stability for light-conversion agricultural films - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. nathan.instras.com [nathan.instras.com]

The Multifaceted Biological Activities of Substituted Pyridine Dicarboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

Substituted pyridine dicarboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile class of compounds, focusing on their roles as potent enzyme inhibitors, anticancer agents, and neuroprotective molecules. By dissecting the intricate relationship between their structural features and functional outcomes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind their therapeutic effects, present detailed experimental protocols for their synthesis and evaluation, and offer a forward-looking perspective on their potential in modern drug discovery.

Introduction: The Chemical Versatility and Biological Significance of the Pyridine Dicarboxylic Acid Core

The pyridine ring, an electron-deficient aromatic heterocycle, is a cornerstone of numerous pharmaceuticals and natural products.[1][2] The incorporation of two carboxylic acid groups onto this scaffold gives rise to pyridine dicarboxylic acids, a class of molecules with unique physicochemical properties that render them highly effective in interacting with biological targets. The carboxylic acid moieties provide crucial hydrogen bonding and metal chelation capabilities, while the pyridine nitrogen can participate in hydrogen bonding and π-π stacking interactions, enhancing binding affinity to enzymes and receptors.[3] The ease of substitution at various positions on the pyridine ring allows for meticulous fine-tuning of a compound's steric and electronic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[3] This structural versatility has led to the development of a plethora of substituted pyridine dicarboxylic acid derivatives with a wide array of therapeutic applications, including treatments for cancer, neurodegenerative diseases, and infectious diseases.[4][5][6]

Enzyme Inhibition: A Dominant Mechanism of Action

A significant portion of the biological activities of substituted pyridine dicarboxylic acids stems from their ability to act as potent and selective enzyme inhibitors.[3][4][5] This inhibitory action is often achieved through the chelation of metal ions within the enzyme's active site or by mimicking the structure of the natural substrate or transition state.

Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases

A prominent and well-studied application of pyridine dicarboxylic acid analogs is their potent inhibition of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes are critical in a multitude of physiological processes, including histone demethylation, collagen biosynthesis, and the cellular response to hypoxia, making them compelling targets for therapeutic intervention in diseases like cancer and fibrosis.[7] Pyridine-2,4-dicarboxylic acid, in particular, has been identified as a powerful inhibitor of these enzymes.[8]

Inhibition of D-dopachrome Tautomerase (D-DT)

2,5-Pyridinedicarboxylic acid has been identified as a highly selective and bioactive inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[9] This compound effectively blocks the D-DT-induced activation of the cell surface receptor CD74, demonstrating a remarkable 79-fold selectivity for D-DT over the related macrophage migration inhibitory factor (MIF).[9] The high selectivity and commercial availability of 2,5-pyridinedicarboxylic acid make it an invaluable tool for studying the specific pathophysiological roles of D-DT.[9]

Inhibition of New Delhi Metallo-β-Lactamase-1 (NDM-1)

The rise of antibiotic resistance is a pressing global health crisis. Pyridine-2,6-dithiocarboxylic acid, a derivative of pyridine-2,6-dicarboxylic acid (dipicolinic acid), has emerged as a novel inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), an enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[10] It is hypothesized that this compound functions by extracting the essential zinc ions from the NDM-1 active site, thereby inactivating the enzyme.[10]

Inhibition of Glutamate Decarboxylase

Certain dicarboxylic acids have been shown to competitively inhibit glutamate decarboxylase, the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA.[11][12] This inhibition may have implications for neurological disorders characterized by GABAergic dysfunction.[11]

Anticancer Activity: A Promising Avenue for Therapeutic Development

The pyridine scaffold is a recurring motif in a multitude of anticancer agents.[13][14][15] Substituted pyridine dicarboxylic acids and their derivatives have demonstrated significant potential in this therapeutic area, exhibiting antiproliferative activity against a range of cancer cell lines.[16][17][18]

Structure-Activity Relationship (SAR) in Anticancer Pyridine Derivatives

The anticancer efficacy of pyridine derivatives is intricately linked to their substitution patterns.[13][15] Studies have shown that the presence and position of specific functional groups, such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups, can enhance antiproliferative activity.[13] Conversely, the introduction of bulky groups or halogen atoms can sometimes diminish this activity.[13]

Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a promising target in cancer therapy.[18] Several of these compounds have shown significant anticancer activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values in the sub-micromolar range.[18]

Metal Complexes of Pyridine Dicarboxylic Acids

Metal complexes of pyridine dicarboxylic acids have also been investigated for their anticancer properties.[17] For example, copper, zinc, cobalt, and nickel complexes of 2,3-pyridinedicarboxylic acid have been synthesized and shown to possess low to medium activity against the human tumor cell line SMMC-7721.[17]

| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11d (a thieno[2,3-b:4,5-b']dipyridine derivative) | MCF-7 (Breast) | 5.95 | [16] |

| Compound 11d (a thieno[2,3-b:4,5-b']dipyridine derivative) | HCT-116 (Colon) | 6.09 | [16] |

| [ZnC14H10N2O10] (a Zinc complex of 2,3-pyridinedicarboxylic acid) | SMMC-7721 (Liver) | 21.80 | [17] |

| Thiazolo-Pyridine Dicarboxylic Acid Derivative (1) | HL-60 (Leukemia) | 158.5 ± 12.5 | [19] |

| Imidazo[4,5-b]pyridine derivatives | MCF-7 (Breast) & HCT116 (Colon) | 0.63 - 1.32 (for CDK9 inhibition) | [18] |

| Table 1: Anticancer activities of selected substituted pyridine dicarboxylic acid derivatives and their metal complexes. |

Neuroprotection: Targeting Pathways in Neurological Disorders

Substituted pyridine dicarboxylic acids have also demonstrated significant promise as neuroprotective agents, with the potential to mitigate neuronal damage in various neurological conditions.

The Kynurenine Pathway and Neuroprotection

The kynurenine pathway, a major route of tryptophan metabolism, produces both neurotoxic and neuroprotective metabolites.[20][21] Quinolinic acid, a pyridine dicarboxylic acid, is a neurotoxin that acts as an agonist at glutamate receptors.[20][21] Conversely, kynurenic acid is a neuroprotectant that antagonizes these same receptors.[21] Therefore, inhibiting key enzymes in the kynurenine pathway to decrease the production of quinolinic acid and promote the synthesis of kynurenic acid is a viable neuroprotective strategy.[20][21] Picolinic acid, another pyridine carboxylic acid, has been shown to protect against quinolinic acid-induced neuronal damage.[22]

Dihydropyridine Derivatives and Ischemic Brain Injury

A dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), has shown significant neuroprotective effects in models of ischemic brain injury.[23] This compound acts as an L-type Ca2+ channel blocker and an inhibitor of the calmodulin-dependent pathway, protecting against delayed neuronal death and reducing brain infarct size.[23]

Experimental Protocols

General Synthesis of Pyridine-2,6-dithiocarboxylic Acid

This protocol is adapted from the work of Chatterjee and Crans and provides a method for synthesizing a key intermediate for NDM-1 inhibitors.[10]

Materials:

-

2,6-pyridinedicarbonyl dichloride

-

Saturated sodium hydrosulfide (NaHS) in water

-

Hydrochloric acid (HCl), 2N

-

Dichloromethane (DCM)

Procedure:

-

Add 2,6-pyridinedicarbonyl dichloride (1 equivalent) to a saturated solution of NaHS in water.

-

Stir the mixture for 2 hours at room temperature.

-

Slowly add 2N HCl dropwise to adjust the pH to 1.6.

-

Continue stirring for an additional 50 minutes, during which pyridine-2,6-dithiocarboxylic acid will precipitate.

-

Collect the precipitate by partitioning with dichloromethane.

-

Dry the organic layer under a gentle stream of argon to yield the product as a white solid.

-

Further purification can be achieved by silica gel column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted pyridine dicarboxylic acid derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Substituted pyridine dicarboxylic acids have firmly established themselves as a versatile and highly valuable scaffold in the realm of drug discovery. Their inherent chemical properties, coupled with the vast potential for structural modification, have enabled the development of potent and selective modulators of a wide range of biological targets. The continued exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and the application of modern drug design principles, holds immense promise for the discovery of novel therapeutics for a multitude of human diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in emerging therapeutic areas such as immunomodulation and regenerative medicine.

References

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

- Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central.

- 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed.

- Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed.

- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids.

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchG

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press.

- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - NIH.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem - NIH.

- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R

- Inhibitors of the kynurenine p

- Pyridine heterocycles: Compiling the anticancer capabilities - Intern

- Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed.

- Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchG

- Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv

- Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Deriv

- Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? - PubMed.

- (PDF)

- Inhibitors of crayfish glutamic acid decarboxylase - PubMed.

- A Head-to-Head Comparison of Pyridine Dicarboxylate Analogs for Researchers and Drug Development Professionals - Benchchem.

- Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of brain glutamate decarboxylase by glutarate, glutaconate, and beta-hydroxyglutarate: explanation of the symptoms in glutaric aciduria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitors of crayfish glutamic acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemijournal.com [chemijournal.com]

- 15. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 18. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinolinic Acid | C7H5NO4 | CID 1066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Inhibitors of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design [mdpi.com]

- 23. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-Methoxypyridine-2,6-dicarboxylic Acid

Introduction

4-Methoxypyridine-2,6-dicarboxylic acid is a heterocyclic organic compound with a growing interest in pharmaceutical and materials science due to its structural resemblance to chelating agents and its potential as a building block in the synthesis of more complex molecules. Its pyridine core, substituted with two carboxylic acid groups and a methoxy group, imparts unique chemical properties that are relevant in drug development, particularly in the context of metalloenzyme inhibitors and as a potential ligand in coordination chemistry.

The precise and accurate quantification of 4-methoxypyridine-2,6-dicarboxylic acid is critical during its synthesis, purification, and in its various applications. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies are designed to be robust and reliable, catering to the needs of researchers, scientists, and drug development professionals.

PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of 4-methoxypyridine-2,6-dicarboxylic acid, particularly for purity assessments and content uniformity in drug substance and drug product.

Scientific Principles

The separation of 4-methoxypyridine-2,6-dicarboxylic acid by reversed-phase HPLC is based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of two carboxylic acid groups makes the molecule polar, while the pyridine ring and methoxy group contribute to its hydrophobicity. By adjusting the composition of the mobile phase, particularly the organic modifier and pH, the retention of the analyte on the column can be controlled to achieve optimal separation from impurities and other matrix components. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration. Based on the UV spectra of similar pyridinedicarboxylic acids, a wavelength in the range of 270-280 nm is expected to provide good sensitivity.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (0.1% in water, v/v)

-

Ultrapure water (18.2 MΩ·cm)

-

4-Methoxypyridine-2,6-dicarboxylic acid reference standard

3. Standard Solution Preparation:

-

Prepare a stock solution of 4-methoxypyridine-2,6-dicarboxylic acid (1 mg/mL) in a suitable solvent such as a 50:50 mixture of acetonitrile and water.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation:

-

Accurately weigh the sample containing 4-methoxypyridine-2,6-dicarboxylic acid.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., 50:50 acetonitrile/water) to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B in 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

-

Determine the concentration of 4-methoxypyridine-2,6-dicarboxylic acid in the sample by interpolating its peak area on the calibration curve.

Method Validation Insights

To ensure the reliability of the HPLC-UV method, it is essential to perform a thorough validation according to ICH guidelines.[1][2] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interfering peaks at the retention time of the analyte.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3] A linear relationship between peak area and concentration should be established with a correlation coefficient (r²) > 0.99.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[4] This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of 4-methoxypyridine-2,6-dicarboxylic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Scientific Principles

LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In tandem MS, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity. For dicarboxylic acids, derivatization can be employed to improve ionization efficiency and chromatographic retention.[5][6]

Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

2. Reagents and Standards:

-

Same as for HPLC-UV analysis.

3. Standard and Sample Preparation:

-

Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the MS detector (e.g., ng/mL range).

4. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid |

| Gradient | 5% B to 95% B in 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

5. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 198.04 (M+H)⁺ |

| Product Ions (Q3) | To be determined experimentally (predicted fragments: m/z 154.05 [M+H-CO₂]⁺, m/z 166.05 [M+H-CH₃OH]⁺) |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

6. Data Analysis:

-

Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).

-

Quantify the analyte in the sample based on the calibration curve.

Workflow Visualization

Caption: Workflow for LC-MS/MS analysis of 4-methoxypyridine-2,6-dicarboxylic acid.

PART 3: Spectroscopic Analysis

Spectroscopic methods, such as UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the structural confirmation and characterization of 4-methoxypyridine-2,6-dicarboxylic acid.

UV-Visible Spectroscopy

The UV-Vis spectrum of 4-methoxypyridine-2,6-dicarboxylic acid is expected to show absorption bands characteristic of the substituted pyridine ring. These spectra can be used for qualitative identification and for quantitative analysis where a high degree of selectivity is not required. A study on various pyridinedicarboxylic acids provides a basis for the expected spectral characteristics.[7]

Protocol:

-

Dissolve a known concentration of the compound in a suitable solvent (e.g., ethanol or water).

-

Record the UV-Vis spectrum from 200 to 400 nm using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) can be used for quantification based on the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of 4-methoxypyridine-2,6-dicarboxylic acid. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a complete picture of the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

A singlet for the methoxy protons (~3.9-4.1 ppm).

-

A singlet for the two equivalent aromatic protons on the pyridine ring (~7.8-8.0 ppm).

-

A broad singlet for the carboxylic acid protons (>13 ppm).

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Signals for the two equivalent carboxylic acid carbons (~165-170 ppm).

-

Signals for the pyridine ring carbons (~110-160 ppm).

-

A signal for the methoxy carbon (~55-60 ppm).

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques and their primary applications.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the detection, quantification, and characterization of 4-methoxypyridine-2,6-dicarboxylic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex matrices, LC-MS/MS is the preferred technique. Spectroscopic methods are essential for structural confirmation. Proper method validation is crucial to ensure the generation of accurate and reliable data in a regulated environment.

References

-

International Conference on Harmonisation. (1994). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

- Kushnir, M. M., Komaromy-Hiller, G., Shushan, B., Urry, F. M., & Roberts, W. L. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical chemistry, 47(11), 1993–2002.

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Castor, K. J., Shenoi, S., Edminster, S. P., Tran, T., King, K. S., Chui, H., & Sharman, E. H. (2020). Urine dicarboxylic acids change in pre-symptomatic Alzheimer's disease and reflect loss of energy capacity and hippocampal volume. PloS one, 15(4), e0231765.

- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 205-210.

- Peng, J., & Li, L. (2013). Liquid–liquid extraction combined with differential isotope dimethylaminophenacyl labeling for improved metabolomic profiling of organic acids. Analytica chimica acta, 803, 97-105.

- Larose, J., Bienvenu, J. F., Bélanger, P., Gaudreau, É., Yu, Y., & Guise, D. M. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.

- Hata, N. (1958). Ultraviolet Absorption Spectra of Three Isomeric Pyridine Monocarboxylic Acids and Their N-Oxides. Bulletin of the Chemical Society of Japan, 31(2), 255-260.

Sources

- 1. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. helixchrom.com [helixchrom.com]

- 7. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Effect of pH on the Stability of 4-Methoxypyridine-2,6-dicarboxylic Acid Complexes

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-methoxypyridine-2,6-dicarboxylic acid (4-MeO-PDA). This document provides in-depth technical guidance, troubleshooting, and validated protocols to address the challenges encountered when studying the pH-dependent stability of its metal complexes.

Introduction: The Critical Role of pH

4-methoxypyridine-2,6-dicarboxylic acid is a versatile tridentate ligand capable of forming stable complexes with a wide range of metal ions, including transition metals and lanthanides.[1][2] The stability of these complexes is not static; it is profoundly influenced by the hydrogen ion concentration (pH) of the solution.[3] This dependence arises from the protonation state of the ligand's two carboxylic acid groups and the pyridine nitrogen. Understanding and controlling pH is therefore paramount for predicting a complex's behavior in biological systems, designing separation processes, or synthesizing novel materials.[3] This guide will equip you with the foundational knowledge and practical methodologies to master this critical experimental parameter.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles governing the pH-dependent stability of 4-MeO-PDA complexes.

Q1: Why is pH the most critical variable affecting the stability of 4-MeO-PDA complexes?

The stability of a metal complex is directly tied to the ligand's ability to donate electron density to the metal center.[4] For 4-MeO-PDA, this ability is dictated by its protonation state, which changes with pH. The ligand can exist in several forms (species), each with a different charge and coordinating strength. At very low pH, both carboxylic acid groups and the pyridine nitrogen are protonated, making the ligand a poor chelator. As the pH increases, the carboxylic acid groups deprotonate, creating negatively charged carboxylate arms that can strongly bind to a positively charged metal ion.[5][6] Therefore, pH controls the concentration and availability of the most effective form of the ligand for complexation.

Q2: What are the pKa values for 4-methoxypyridine-2,6-dicarboxylic acid?

-

Dipicolinic Acid (H₂PDA): The reported pKa values are approximately pKa₁ = 2.2 and pKa₂ = 4.6.[7] These correspond to the stepwise deprotonation of the two carboxylic acid groups.

-

Effect of the 4-Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group. This electronic effect increases the electron density on the pyridine ring, making the carboxylate groups slightly more basic (harder to deprotonate).

Therefore, the pKa values for 4-MeO-PDA are expected to be slightly higher than those of dipicolinic acid.

| Parameter | Estimated Value for 4-MeO-PDA | Rationale |

| pKa₁ | ~2.3 - 2.5 | First carboxylic acid deprotonation. Increased electron density makes the proton slightly less acidic. |

| pKa₂ | ~4.8 - 5.1 | Second carboxylic acid deprotonation. |

| pKa₃ (Pyridinium) | ~1.0 - 1.5 | The pyridine nitrogen is protonated only in highly acidic conditions. The electron-donating methoxy group increases its basicity compared to the unsubstituted pyridine. |

These are estimated values. For precise work, it is essential to determine them experimentally using the protocol provided in Section 2.

Q3: What is a stability constant (β or K), and how does it relate to pH?

A stability constant (also known as a formation constant) is the equilibrium constant for the formation of a complex from its constituent metal ion and ligand(s) in solution.[8] A larger stability constant indicates a more stable complex.[8] For a simple 1:1 complex (M + L ⇌ ML), the stepwise formation constant K₁ is:

K₁ = [ML] / ([M][L])

The overall stability constant (β) for a 1:2 complex (M + 2L ⇌ ML₂) is the product of the stepwise constants (β₂ = K₁ * K₂).

Since pH determines the concentration of the specific, deprotonated form of the ligand (Lⁿ⁻) that binds the metal, the conditional or apparent stability constant at a given pH will change dramatically. The values reported in the literature are typically thermodynamic constants that use the fully deprotonated ligand concentration in the calculation.[9]

Q4: My complex precipitates at neutral pH but is stable at low pH. Why?

This is a common and critical issue. At low pH, the concentration of free hydroxide ions (OH⁻) is very low. As you increase the pH, the concentration of OH⁻ increases significantly. Many metal ions, especially transition metals like Fe(III) or Cu(II), will precipitate out of solution as metal hydroxides or oxides.[10] This process competes directly with the formation of your desired 4-MeO-PDA complex. If the metal hydroxide is less soluble than your metal-ligand complex under those pH conditions, it will precipitate. This underscores the importance of determining the pH window where your complex is stable and the free metal is soluble.

Section 2: Experimental Design & Protocols

Reliable data begins with a robust experimental design. The following protocols are designed to be self-validating systems for investigating the pH-dependent stability of your complexes.

Overall Experimental Workflow

The diagram below outlines the logical flow for a comprehensive study of a new metal-4-MeO-PDA system.

Caption: Workflow for pH-dependent stability studies.

Protocol 1: Determination of Ligand pKa by Potentiometric Titration

This protocol uses a pH-metric titration to determine the acid dissociation constants of 4-MeO-PDA. This is a foundational experiment required for all subsequent stability constant calculations.[11][12]

Materials:

-

Calibrated pH meter with a glass electrode (precision of ±0.002 pH units recommended).[9]

-

Thermostated titration vessel.

-

Micro-burette.

-

4-MeO-PDA.

-

Standardized carbonate-free NaOH or KOH solution (~0.1 M).

-

Standardized HClO₄ or HNO₃ solution (~0.1 M).

-

Inert salt for ionic strength adjustment (e.g., KNO₃, NaClO₄).

Procedure:

-

Solution Preparation: Prepare the following solutions in a thermostated vessel (e.g., 25 °C) with a total volume of 50.0 mL. Ensure the ionic strength is kept constant (e.g., 0.1 M) by adding the inert salt.

-

Set 1 (Acid Blank): Free Acid (e.g., 2 mM HClO₄) + Inert Salt.

-

Set 2 (Ligand): Free Acid (e.g., 2 mM HClO₄) + 4-MeO-PDA (e.g., 1 mM) + Inert Salt.

-

-

Titration: Titrate each solution with the standardized base, recording the pH after each incremental addition (e.g., 0.05 mL). Allow the reading to stabilize before recording.

-

Data Analysis:

-

Plot pH versus volume of base added for both titrations.

-

Calculate the average number of protons associated with the ligand, ñ_A, at various pH values using the titration curves.

-

The pKa values are the pH values where ñ_A is 1.5 (for pKa₁) and 0.5 (for pKa₂).[12]

-

Protocol 2: Determination of Metal Complex Stability Constants (Irving-Rossotti Method)

This protocol extends the potentiometric titration to include the metal ion, allowing for the calculation of the metal-ligand formation constants.[5][10]

Procedure:

-

Prepare a Third Solution Set: In addition to Sets 1 and 2 from Protocol 1, prepare:

-

Set 3 (Metal + Ligand): Free Acid + 4-MeO-PDA + Metal Salt (e.g., 0.2 mM Cu(NO₃)₂) + Inert Salt. The ligand should be in excess (e.g., 5:1 L:M ratio) to promote the formation of higher-order complexes.[11]

-

-

Titration: Titrate Set 3 with the same standardized base under identical conditions.

-

Data Analysis:

-

Plot the three titration curves (Acid, Ligand, Metal+Ligand) on the same graph. A displacement of the Metal+Ligand curve below the Ligand curve indicates complex formation due to the release of protons.[5]

-

From these curves, calculate the average number of ligands attached per metal ion (ñ, the formation function) and the free ligand concentration exponent (pL).

-

Plot ñ versus pL to generate the "formation curve."

-

The stability constants (log K₁, log K₂, etc.) can be determined from this curve at half-ñ values (ñ = 0.5, 1.5, etc.).

-

Protocol 3: Spectrophotometric (UV-Vis) Analysis of pH-Dependent Speciation

This method provides visual confirmation of complex formation and can be used to determine stability constants, especially when potentiometry is difficult.[3][13] Different metal-ligand species often have distinct colors and absorption spectra.[3][14]

Materials:

-

UV-Vis Spectrophotometer with matched quartz cuvettes.

-

A series of buffers covering the desired pH range (e.g., pH 2 to 10).

Procedure:

-

Solution Preparation: Prepare a series of solutions, each containing a fixed concentration of the metal ion and the ligand. Each solution should be made in a different buffer to precisely control the pH.

-

Spectral Acquisition: Record the UV-Vis spectrum (e.g., 200-800 nm) for each solution. Use the corresponding buffer as the blank.[14]

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (λ_max of the complex) versus pH. The resulting curve will show the pH range where the complex forms and is stable.

-

The presence of a sharp isosbestic point (a wavelength where the absorbance of all species in equilibrium is the same) is strong evidence for a clean equilibrium between two species (e.g., free ligand and a 1:1 complex).

-

The stoichiometry can be determined using Job's method of continuous variation.[15]

-

Section 3: Troubleshooting Guides

Q: My pH readings are unstable and drift during titration. What's wrong?

A: This is a common electrode issue.

-

Cause 1: Electrode Not Equilibrated. The glass electrode needs time to equilibrate with the solution temperature and ionic strength. Solution: Always allow the electrode to soak in a solution of the same inert salt and temperature for at least 30 minutes before calibration and use.

-

Cause 2: Slow Complexation Kinetics. Some metal complexes, particularly with ions like Cr(III) or Co(III), form slowly. Solution: Increase the delay time between titrant additions to allow the chemical equilibrium to be reached before recording the pH. You can monitor the pH reading; when it changes by less than 0.002 units over 30-60 seconds, equilibrium is likely reached.

-

Cause 3: Electrode Fouling. The ligand or complex may be adsorbing onto the glass membrane. Solution: Clean the electrode according to the manufacturer's instructions, often involving a brief wash with dilute acid (e.g., 0.1 M HCl) followed by thorough rinsing.

Q: A precipitate formed when I mixed my metal and ligand. What should I do?

A: Precipitation indicates that the solubility product of a species has been exceeded.

-

Cause 1: Metal Hydroxide Formation. As discussed in the FAQ, this happens at higher pH values. Solution: Perform the experiment in a more acidic pH range. You can also try using a lower concentration of the metal ion.

-

Cause 2: Low Solubility of the Metal-Ligand Complex. The neutral complex (e.g., M(L) where the metal is +2 and the fully deprotonated ligand is -2) may have poor aqueous solubility. Solution: Lower the concentrations of both the metal and the ligand. Alternatively, consider using a mixed-solvent system (e.g., water-ethanol), but be aware that this will change the pKa and stability constant values.[15]

Q: My UV-Vis spectra show shifting peaks but no clean isosbestic point. What does this mean?

A: The absence of a clear isosbestic point suggests a complex equilibrium.

-

Cause 1: More Than Two Species Present. You may have multiple complex species (e.g., ML, ML₂, and free ligand) coexisting in solution. An isosbestic point only appears for a simple two-species equilibrium. Solution: This is not necessarily an error. It indicates a complex system. You will need to use more advanced data analysis software (chemometrics) to deconvolve the spectra and identify the different species.[13]

-